molecular formula C16H17N3O3S B2531461 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate CAS No. 929975-55-3

1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

Cat. No.: B2531461
CAS No.: 929975-55-3
M. Wt: 331.39
InChI Key: MYXZTRSNEKWPPA-UHFFFAOYSA-N
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Description

1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

1,3,4-Trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate and its derivatives have been extensively studied for their synthesis and structural properties. Notably, Shen et al. (2014) described the synthesis of related pyrazolo[3,4-b]pyridin-3-ol derivatives, highlighting methods of sulfonylation and acylation, with detailed spectroscopic characterization and X-ray diffraction analysis (Shen et al., 2014). Similarly, Zhang et al. (2016) developed graphene oxide anchored sulfonic acid nanoparticles for catalyzing the synthesis of related pyridine derivatives, demonstrating the potential of this compound in advanced catalysis (Zhang et al., 2016).

Biological Activities

Several studies have explored the biological activities of derivatives of this compound. For example, Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridine derivatives, demonstrating their antibacterial and antiproliferative activities (Poręba et al., 2015). Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, including this compound, discussing their biomedical applications, which further underscores the relevance of these compounds in pharmaceutical research (Donaire-Arias et al., 2022).

Advanced Material Research

The compound and its derivatives have also found applications in advanced material research. For instance, the study by Ryzhkova et al. (2023) investigated the synthesis of a chromeno[2,3-b]pyridine derivative incorporating this compound, with an assessment of its ADME properties, indicating its potential in material science (Ryzhkova et al., 2023).

Catalysis

In catalysis, the compound's derivatives have been utilized as effective catalysts. Zolfigol et al. (2015) reported the use of sulfonic acid functionalized pyridinium chloride for synthesizing tetrahydrobenzo[b]pyran derivatives, highlighting the role of similar structures in catalytic processes (Zolfigol et al., 2015).

Antimicrobial and Anticancer Research

Additionally, the compound's derivatives have been investigated for their antimicrobial and anticancer properties. Debbabi et al. (2017) synthesized novel sulfonamides incorporating pyridine and evaluated their efficiency as anticancer and antimicrobial agents, demonstrating significant biological activities (Debbabi et al., 2017).

Future Directions

The future directions for the study of “1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate” and similar compounds could include further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, more research is needed to understand their safety and hazards .

Properties

IUPAC Name

(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10-5-7-13(8-6-10)23(20,21)22-14-9-11(2)15-12(3)18-19(4)16(15)17-14/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXZTRSNEKWPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C(=C2)C)C(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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